molecular formula C13H10BrNO2S B15054174 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid

Cat. No.: B15054174
M. Wt: 324.19 g/mol
InChI Key: ZYKPHJMANREFIS-UHFFFAOYSA-N
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Description

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This substance is part of a class of conformationally constrained bithiazoles that have been studied for their biological activity. Scientific literature indicates that this specific structural class, featuring an 8-membered ring system, has been designed and synthesized to investigate its potential as a corrector of the defective ΔF508-CFTR protein . The misfolding and degradation of this protein is the underlying cause of Cystic Fibrosis in the majority of patients . Researchers are exploring how the rigidity imposed by the dihydrobenzocycloheptathiazole core influences the molecule's ability to bind to and stabilize protein targets, thereby facilitating correct cellular processing . This product is intended for research purposes such as in vitro assay development and structure-activity relationship (SAR) studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10BrNO2S

Molecular Weight

324.19 g/mol

IUPAC Name

12-bromo-5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-4-carboxylic acid

InChI

InChI=1S/C13H10BrNO2S/c14-8-4-5-9-7(6-8)2-1-3-10-11(9)15-12(18-10)13(16)17/h4-6H,1-3H2,(H,16,17)

InChI Key

ZYKPHJMANREFIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C3=C(C1)SC(=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Hantzsch thiazole synthesis employs 6-bromo-1-tetralone (47 ), thiourea, and ethyl acetoacetate (β-keto ester) under acidic conditions. The mechanism proceeds via:

  • Knoevenagel condensation between the tetralone and β-keto ester, forming a α,β-unsaturated ketone.
  • Nucleophilic attack by thiourea’s sulfur, yielding a thioamide intermediate.
  • Cyclodehydration to form the thiazole ring, generating the tricyclic ester intermediate 56 .

Key Reaction Conditions :

  • Solvent: Ethanol/HCl (1:1)
  • Temperature: Reflux (80°C, 12–16 h)
  • Yield: 60–70% (estimated based on analogous protocols).

Functionalization of the Tricyclic Core

Following cyclization, intermediate 56 undergoes sequential modifications:

  • Diazotization and Bromination : Treatment with NaNO₂/HBr at 0–5°C converts the amine to a bromo group, yielding dibromo compound 57 .
  • Stille Cross-Coupling : Reaction with tributyl(acetyl)tin in the presence of Pd(PPh₃)₄ introduces acetyl groups, producing diacetyl derivative 58 .

Bromine Retention and Regiochemical Control

The bromine substituent originates from 6-bromo-1-tetralone (47 ), which retains its position during cyclization. X-ray crystallography of analogous compounds confirms that the tetralone’s bromine occupies the 8-position in the tricyclic system.

Purification and Spectroscopic Characterization

Final purification employs preparative HPLC (C18 column, MeCN/H₂O gradient), yielding >98% purity. Critical spectroscopic data include:

Technique Key Signals
¹³C NMR (DMSO-d₆) δ 167.8 (COOH), 162.1 (C-2 thiazole), 140.2–125.4 (aromatic C), 34.1 (CH₂).
HRMS (ESI-) m/z 323.9912 [M-H]⁻ (calc. 323.9908 for C₁₃H₉BrNO₂S⁻).

Alternative Synthetic Routes and Limitations

Friedel-Crafts Acylation Approach

An alternative method involves Friedel-Crafts acylation of a pre-formed thiazole core with acetyl chloride/AlCl₃. However, this route suffers from poor regioselectivity (<30% yield).

Oxidative Bromination Challenges

Direct bromination of the tricyclic core with N-bromosuccinimide (NBS) leads to over-bromination, necessitating tedious chromatographic separation.

Scalability and Process Optimization

Large-scale synthesis (≥100 g) requires:

  • Catalyst Recycling : Pd(PPh₃)₄ recovery via aqueous/organic biphasic extraction.
  • Solvent Recycling : Ethanol and THF distillation for reuse, reducing environmental impact.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains two key functional groups:

  • Carboxylic acid group (-COOH)

  • Aryl bromide (-Br)
    These groups enable participation in diverse chemical reactions, as outlined below.

Esterification

Conversion of the carboxylic acid to esters under acidic conditions using alcohols (e.g., methanol, ethanol).
Reaction :
RCOOH+R’OHH2SO4RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOR'} + \text{H}_2\text{O}
Conditions : Acid catalyst (e.g., H₂SO₄), elevated temperature.

Amidation

Formation of amides via coupling with amines using activating agents like DCC (N,N'-dicyclohexylcarbodiimide).
Reaction :
RCOOH+R’NH2DCCRCO-NHR’+H2O\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{DCC}} \text{RCO-NHR'} + \text{H}_2\text{O}
Conditions : Aprotic solvent (e.g., DMF), room temperature.

Formation of Acid Chlorides

Conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction :
RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2↑ + \text{HCl}↑
Conditions : Anhydrous solvent (e.g., dichloromethane), reflux.

Decarboxylation

Loss of CO₂ under thermal or basic conditions, particularly if the carboxylic acid is α to an electron-withdrawing group.
Reaction :
RCOOHΔR’+CO2+H2O\text{RCOOH} \xrightarrow{\text{Δ}} \text{R'} + \text{CO}_2↑ + \text{H}_2\text{O}
Conditions : High temperature or base (e.g., NaOH).

Nucleophilic Aromatic Substitution

Substitution of bromine with nucleophiles (e.g., -OH, -NH₂) under basic or acidic conditions.
Reaction :
Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-
Conditions : Polar aprotic solvent (e.g., DMF), elevated temperature.

Elimination (E2/E1)

Formation of alkenes or alkynes via elimination of HBr, particularly if bromine is adjacent to a hydrogen.
Reaction :
Ar-CH2BrBaseAr-CH=CH2+HBr\text{Ar-CH}_2\text{Br} \xrightarrow{\text{Base}} \text{Ar-CH=CH}_2 + \text{HBr}↑
Conditions : Strong base (e.g., KOtBu), heat.

Cross-Coupling Reactions (Suzuki)

Coupling with boronic acids catalyzed by palladium complexes to form biaryl compounds.
Reaction :
Ar-Br+Ar’-B(OH)2Pd(0)Ar-Ar’+B(OH)3\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'} + \text{B(OH)}_3
Conditions : Base (e.g., Na₂CO₃), solvent (e.g., dioxane/water) .

Reactions Involving the Thiazole Ring

Thiazole rings are typically inert but can undergo specific transformations:

  • Nucleophilic substitution at activated positions (e.g., 2- or 5-positions).

  • Electrophilic substitution under strongly acidic conditions.

  • Coordination chemistry with transition metals, though no direct evidence exists for this compound.

Data Table: Key Reactions and Conditions

Reaction Type Reagents/Conditions Product Reference
EsterificationAlcohol, H₂SO₄, ΔEsters (RCOOR')
AmidationAmine, DCC, DMF, RTAmides (RCO-NHR')
Acid Chloride FormationSOCl₂, CH₂Cl₂, refluxAcid chloride (RCOCl)
Nucleophilic SubstitutionNu⁻ (e.g., OH⁻), DMF, ΔSubstituted aryl compound
Suzuki CouplingBoronic acid, Pd(0), Na₂CO₃, dioxaneBiaryl compound (Ar-Ar')

Scientific Research Applications

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The benzo[6,7]cyclohepta framework is a common motif in fused heterocycles. Key structural analogs include:

Compound Name Key Structural Features Biological Activity (IC₅₀) Source
8,9-Dihydro-7H-5-oxa-benzo[6,7]cyclohepta[1,2-a]naphthalen-6-one (16) Oxygen atom in place of thiazole; ketone substituent 3.35–16.79 μM (A549, HeLa, MCF7, MDA-MB-231)
11,12-Dimethoxy derivative of compound 16 (17) Methoxy groups at positions 11 and 12 6.72 μM (HeLa), 4.87 μM (MDA-MB-231)
6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives Pyridine ring instead of thiazole Cytotoxic against MCF-7 and A549 cells
3-Amino-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-b]furan-2-carboxamide Furan ring; carboxamide substituent Not explicitly reported (synthetic intermediate)
Pyrrolo[3′,2′:6,7]cyclohepta[1,2-d][1,3]thiazole-2-amines Pyrrolo-thiazole fused system Evaluated as CFTR protein correctors
Key Observations:
  • Heteroatom Influence : Replacement of the thiazole sulfur with oxygen (e.g., compound 16) or nitrogen (pyridine derivatives) alters electronic properties and binding affinity. Oxygen-containing analogs (e.g., 16, 17) exhibit strong antiproliferative activity, suggesting that electronegative heteroatoms enhance interactions with cancer cell targets .
  • Substituent Effects: Bromine at position 8 in the target compound may increase lipophilicity and steric bulk compared to methoxy or amino groups in analogs. This could influence membrane permeability or target engagement .
  • Carboxylic Acid vs.
Anticancer Activity:
  • Compound 16 (oxygen-based analog) showed broad-spectrum cytotoxicity, with IC₅₀ values as low as 3.35 μM in A549 lung cancer cells. Its dimethoxy derivative (17) exhibited enhanced selectivity for HeLa and MDA-MB-231 cells, highlighting the role of electron-donating groups in modulating activity .

Biological Activity

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid (CAS No. 1338543-46-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀BrNO₂S
  • Molecular Weight : 352.2 g/mol
  • Synonyms : 8-Bromo-5,6-dihydrobenzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Acetylcholinesterase Inhibition :
    • Compounds containing thiazole moieties have shown significant acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, suggesting potential therapeutic applications in cognitive decline management .
  • Antimicrobial Properties :
    • Research has also indicated that thiazole-containing compounds possess antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth .
  • Antioxidant Activity :
    • Some studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Binding Affinity to AChE : The compound likely interacts with the active site of AChE, inhibiting its function and thereby increasing acetylcholine levels in synaptic clefts.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may stem from its ability to neutralize ROS and reduce cellular damage.

Study 1: Acetylcholinesterase Inhibition

In a study investigating the AChE inhibitory activity of various thiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM against AChE. Molecular docking studies suggested strong binding interactions with key residues in the active site of the enzyme . This finding supports the potential use of similar compounds for Alzheimer's disease treatment.

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This highlights the therapeutic potential of these compounds in combating bacterial infections.

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₀BrNO₂S
Molecular Weight352.2 g/mol
Acetylcholinesterase IC50~2.7 µM
Antimicrobial MIC Range10 - 50 µg/mL
Antioxidant ActivityPositive (specific assays needed)

Q & A

Q. What analytical workflows reconcile conflicting bioactivity results across different assay conditions?

  • Methodological Answer: Standardize assay protocols (e.g., fixed DPPH concentration, incubation time) and validate with a reference compound in each run. For cell-based assays, control for membrane permeability by measuring intracellular concentrations via LC-MS/MS . Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum content in media) .

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